3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde
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Overview
Description
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is an organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. This compound features a benzaldehyde moiety linked to a pyrazole ring via a methoxy group, making it a versatile scaffold for various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with a suitable benzaldehyde derivative. One common method is the condensation reaction between 4-methyl-1H-pyrazole and 3-methoxybenzaldehyde in the presence of a base such as sodium acetate. The reaction is usually carried out at room temperature and yields the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzoic acid.
Reduction: 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its versatile chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is largely dependent on its interaction with biological targets. The compound can interact with various enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1H-pyrazole: A simpler pyrazole derivative with similar biological activities.
3-Methoxybenzaldehyde: A benzaldehyde derivative with a methoxy group, used in various chemical syntheses.
4,4′-(Arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols): A related compound with antioxidant and anticancer activities
Uniqueness
3-((4-Methyl-1H-pyrazol-1-yl)methoxy)benzaldehyde is unique due to its specific combination of a pyrazole ring and a benzaldehyde moiety linked via a methoxy group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H12N2O2 |
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Molecular Weight |
216.24 g/mol |
IUPAC Name |
3-[(4-methylpyrazol-1-yl)methoxy]benzaldehyde |
InChI |
InChI=1S/C12H12N2O2/c1-10-6-13-14(7-10)9-16-12-4-2-3-11(5-12)8-15/h2-8H,9H2,1H3 |
InChI Key |
DXZCPAHVVUVERE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1)COC2=CC=CC(=C2)C=O |
Origin of Product |
United States |
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